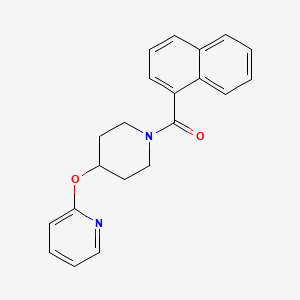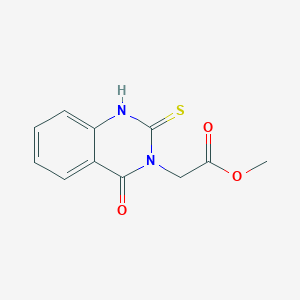![molecular formula C13H20BrN7OS B2468448 2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide CAS No. 1005630-40-9](/img/structure/B2468448.png)
2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a pyrazole ring, a triazole ring, a sulfanyl group, and an acetohydrazide group . Pyrazole and triazole are both nitrogen-containing heterocycles that are often found in various pharmaceuticals . The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. Acetohydrazide is a derivative of hydrazine where an acetyl group is attached to one of the nitrogen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be synthesized via a reaction of a 1,3-diketone with hydrazine . The triazole ring could be formed via a [3+2] cycloaddition reaction, also known as a Huisgen cycloaddition . The sulfanyl group and the acetohydrazide group could be introduced in subsequent steps, although the specific reactions would depend on the exact conditions and starting materials used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The bromine atom on the pyrazole ring is a heavy atom that could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the pyrazole and triazole rings might be able to act as nucleophiles in certain reactions due to the presence of nitrogen atoms. The sulfanyl group could potentially be oxidized to form a disulfide bond . The acetohydrazide group could potentially undergo condensation reactions with carbonyl compounds to form hydrazones.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups and nitrogen-containing rings would likely make this compound relatively polar, which could influence its solubility in different solvents . The bromine atom could potentially make this compound relatively heavy and could influence its boiling and melting points .Aplicaciones Científicas De Investigación
Cyclization and Pharmacological Properties
The compound 2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has been utilized in the synthesis of various derivatives through cyclization processes. One study demonstrated the conversion of similar compounds into 4H-1,2,4-triazole-3(2H)-thione and 2-amino-1,3,4-thiadiazole derivatives. These derivatives were then investigated for their pharmacological effects, particularly on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
Antioxidant Abilities
In another study, a similar compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, was synthesized and shown to possess significant antioxidant properties, demonstrating 1.5 times higher antioxidant ability than butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Antimicrobial and Antifungal Activities
Compounds with structures similar to 2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide have been synthesized and assessed for their antimicrobial and antifungal activities. Some studies have found these compounds to be active against various test microorganisms (Bektaş et al., 2010).
Cancer Cell Migration and Growth Inhibition
Recent research has highlighted the potential of derivatives of 2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer cell lines. This indicates potential applications in cancer treatment and further investigation into their antimetastatic properties (Šermukšnytė et al., 2022).
Antibacterial Activity
Another study synthesized derivatives and evaluated their antibacterial activity against several bacterial species. They found that these compounds exhibited good antibacterial activity, suggesting their potential use in antibacterial applications (Al-Smaisim, 2012).
Propiedades
IUPAC Name |
2-[[5-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN7OS/c1-4-20-10(17-18-13(20)23-7-11(22)16-15)5-6-21-9(3)12(14)8(2)19-21/h4-7,15H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYNVYXYTGWICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)CCN2C(=C(C(=N2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)
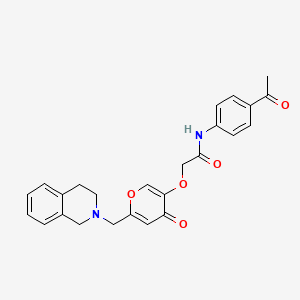
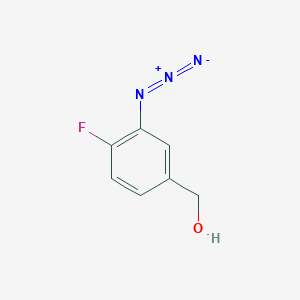
![2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B2468370.png)
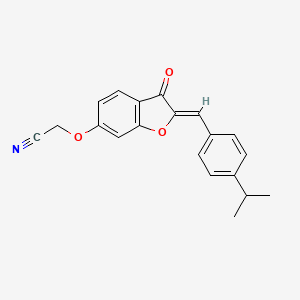
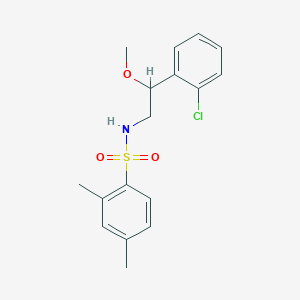
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)
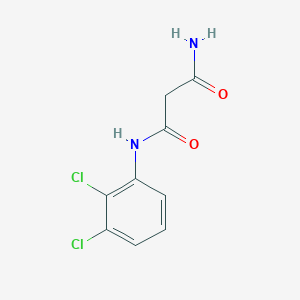
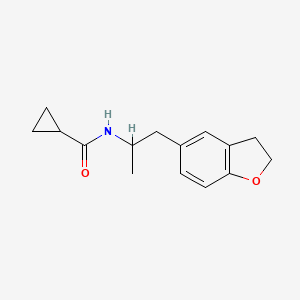
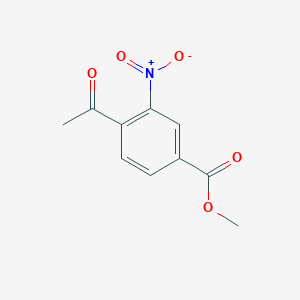
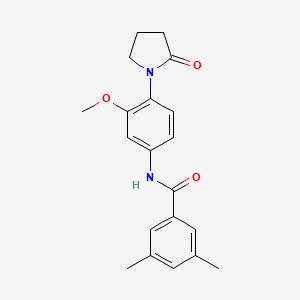
![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)
